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Cat. No.: B15573441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-PEG-

SH) is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in the development

of targeted drug delivery systems. Its unique structure, comprising a lipid (DSPE) for anchoring

into nanoparticle membranes, a polyethylene glycol (PEG) spacer for providing a "stealth"

characteristic, and a terminal thiol (-SH) group for conjugating targeting moieties, makes it an

invaluable tool in modern nanomedicine.[1][2][3] The DSPE component readily incorporates

into the lipid bilayer of liposomes and other lipid-based nanoparticles, while the hydrophilic

PEG chain extends the circulation half-life of these nanoparticles by reducing non-specific

protein binding and opsonization, thus minimizing clearance by the mononuclear phagocyte

system.[1][3] The reactive thiol group at the distal end of the PEG chain allows for the covalent

attachment of a wide array of targeting ligands, such as antibodies, peptides, and aptamers,

enabling the specific delivery of therapeutic payloads to diseased cells and tissues.[3][4]

Key Applications
DSPE-PEG-SH is instrumental in the formulation of targeted nanoparticles for various

therapeutic areas, most notably in oncology. By conjugating ligands that bind to receptors

overexpressed on cancer cells, such as the Folate Receptor or Human Epidermal Growth

Factor Receptor 2 (HER2), DSPE-PEG-SH facilitates active targeting, leading to enhanced

cellular uptake and improved therapeutic efficacy of encapsulated drugs.[2] Beyond cancer, this
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technology is being explored for applications in gene therapy, including the delivery of mRNA

and siRNA, as well as for targeted therapies in inflammatory diseases and brain tumors.[5]

Data Presentation
The following tables summarize key quantitative data from studies utilizing DSPE-PEG-SH and

related DSPE-PEG derivatives in targeted drug delivery systems.

Table 1: Physicochemical Properties of DSPE-PEG-Functionalized Nanoparticles
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Liposomes

cRGD
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150 ± 1.02
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0.249
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96 [6]
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peptide
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[8]
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[9]

Table 2: In Vitro and In Vivo Performance of DSPE-PEG-SH Targeted Nanoparticles
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Experimental Protocols
Protocol 1: Formulation of Targeted Liposomes using
DSPE-PEG-SH (via Post-Insertion)
This protocol describes the preparation of drug-loaded liposomes followed by the insertion of a

pre-formed ligand-DSPE-PEG-SH conjugate into the liposomal membrane.

Materials:
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Lipids (e.g., DSPC, Cholesterol)

DSPE-PEG-Maleimide

Thiolated targeting ligand (e.g., peptide with a terminal cysteine)

Drug to be encapsulated

Organic solvent (e.g., Chloroform)

Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Dialysis membrane (appropriate MWCO)

Extruder and polycarbonate membranes (e.g., 100 nm)

Procedure:

Liposome Formulation (Thin-Film Hydration):

Dissolve the lipids (e.g., DSPC and Cholesterol at a desired molar ratio) and the drug in

chloroform in a round-bottom flask.[2]

Remove the organic solvent using a rotary evaporator to form a thin lipid film.[2]

Dry the film under vacuum for at least 1 hour to remove residual solvent.[2]

Hydrate the lipid film with the hydration buffer at a temperature above the lipid transition

temperature (e.g., 60°C for DSPC) to form multilamellar vesicles (MLVs).[2]

Downsize the MLVs to form small unilamellar vesicles (SUVs) by extrusion through

polycarbonate membranes of a defined pore size (e.g., 100 nm).[11]

Conjugation of Targeting Ligand to DSPE-PEG-Maleimide:

Dissolve the thiolated targeting ligand and DSPE-PEG-Maleimide in a suitable buffer (e.g.,

PBS, pH 7.0-7.5). A slight molar excess of the lipid conjugate may be used.[12][13]
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Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C under

gentle stirring.[12]

The reaction progress can be monitored by techniques like HPLC.[14]

Post-Insertion of Ligand-PEG-DSPE into Liposomes:

Add the prepared ligand-PEG-DSPE conjugate to the pre-formed liposome suspension.

[15]

Incubate the mixture at a temperature slightly above the phase transition temperature of

the liposomal lipids for a defined period (e.g., 1-2 hours) to facilitate the insertion of the

conjugate into the liposome bilayer.[16]

Remove un-inserted conjugates and unencapsulated drug by dialysis or size exclusion

chromatography.[2]

Protocol 2: Characterization of Targeted Liposomes
a. Particle Size and Zeta Potential:

Dilute the liposome suspension in an appropriate buffer.

Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light

Scattering (DLS).[2]

Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.[2]

b. Drug Encapsulation Efficiency:

Separate the liposomes from the unencapsulated drug using techniques like size exclusion

chromatography or ultracentrifugation.[2]

Quantify the amount of drug in the liposomal fraction and the total amount of drug used.

Encapsulation Efficiency (%) = (Amount of drug in liposomes / Total amount of drug used) x

100.
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c. In Vitro Drug Release:

Place the drug-loaded liposomes in a dialysis bag with a suitable MWCO.

Immerse the dialysis bag in a release buffer (e.g., PBS with or without serum) at 37°C with

gentle stirring.

At predetermined time points, collect aliquots from the release buffer and quantify the

amount of released drug using a suitable analytical method (e.g., HPLC or UV-Vis

spectroscopy).

d. In Vitro Cell Uptake:

Culture target cells that overexpress the receptor for the chosen ligand.

Incubate the cells with fluorescently labeled targeted and non-targeted liposomes for various

time points.

Wash the cells to remove non-internalized liposomes.

Analyze the cellular uptake of the liposomes using flow cytometry or fluorescence

microscopy.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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